4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinylsulfonyl group and a tetrahydrofuran-oxadiazole moiety
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-15(18-17-20-19-16(26-17)14-4-3-11-25-14)12-5-7-13(8-6-12)27(23,24)21-9-1-2-10-21/h5-8,14H,1-4,9-11H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMGIHQZHCURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydrofuran group. The pyrrolidinylsulfonyl group is then attached to the benzamide core through sulfonylation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group may enhance binding affinity to these targets, while the oxadiazole and tetrahydrofuran moieties contribute to the overall stability and bioavailability of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-(morpholin-4-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
These compounds share structural similarities but differ in their substituent groups, which can significantly impact their chemical properties and applications. The uniqueness of 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.5 g/mol. The compound features a pyrrolidine ring, a sulfonyl group, a benzamide moiety, and a tetrahydrofuran derivative, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RHWDMARSDXRTNQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfonyl and oxadiazole groups suggests potential interactions with enzymes and receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell signaling and metabolic processes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes.
- Receptor Modulation : The benzamide structure can interact with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure. Research indicates that:
- Pyrrolidine Substituents : Variations in the pyrrolidine ring can affect binding affinity and selectivity towards target enzymes.
- Tetrahydrofuran Moiety : This group may enhance solubility and bioavailability, making the compound more effective in vivo.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including similar compounds to our target molecule. Results indicated that modifications in the sulfonamide group significantly impacted antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research involving derivatives of benzamide has shown promising anticancer activity through apoptosis induction in cancer cell lines. The unique combination of functional groups in our compound may enhance this effect.
Neuroprotective Effects
In vitro studies have suggested that compounds containing oxadiazole rings exhibit neuroprotective effects by modulating oxidative stress pathways. Further exploration into our specific compound could elucidate similar protective mechanisms.
Q & A
Q. What are the key synthetic pathways for synthesizing 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or PPA) .
- Sulfonylation : Reacting the oxadiazole intermediate with pyrrolidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) with a base like K₂CO₃ to facilitate substitution .
- Coupling reactions : Amide bond formation between the sulfonylated benzoyl chloride and the tetrahydrofuran-substituted oxadiazole amine, often using coupling agents like EDCI or HOBt . Purification is achieved via column chromatography or recrystallization, monitored by TLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR validate the integration and chemical environment of protons/carbons, particularly for the oxadiazole, pyrrolidine, and tetrahydrofuran moieties .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What solvents and reagents are typically employed in the synthesis?
- Solvents : DMF (for nucleophilic substitutions), dichloromethane (for coupling steps), and methanol/ethanol (for recrystallization) .
- Reagents : K₂CO₃ (base for sulfonylation), POCl₃ (cyclization agent), and EDCI/HOBt (amide coupling) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxadiazole nitrogen, improving sulfonyl group attachment .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-sulfonylation) .
- Catalyst use : Catalytic DMAP accelerates sulfonyl chloride activation .
- Real-time monitoring : TLC or in situ IR tracks reaction progress, allowing timely quenching .
Q. What analytical strategies resolve contradictions between spectroscopic data and expected molecular structure?
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve ambiguous proton/carbon assignments, especially in crowded regions (e.g., tetrahydrofuran and pyrrolidine rings) .
- X-ray crystallography : Definitively confirms stereochemistry and spatial arrangement if single crystals are obtainable .
- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. How does the oxadiazole ring influence the compound’s biological activity?
- Pharmacophore role : The 1,3,4-oxadiazole acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability and membrane permeability .
- Target interactions : The ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases) .
- Structure-activity relationship (SAR) studies : Modifying the tetrahydrofuran substituent on the oxadiazole can tune selectivity and potency .
Q. What are the challenges in achieving regioselectivity during the formation of the 1,3,4-oxadiazole ring?
- Competitive pathways : Thiosemicarbazide cyclization may yield 1,2,4-oxadiazole isomers. Using controlled dehydration (e.g., PPA at 120°C) favors 1,3,4-regioisomers .
- Protecting groups : Temporary protection of the benzamide nitrogen prevents undesired side reactions during cyclization .
Q. How to design experiments to assess the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light exposure tests : Evaluate photostability under UV/visible light to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
